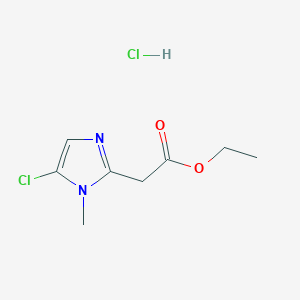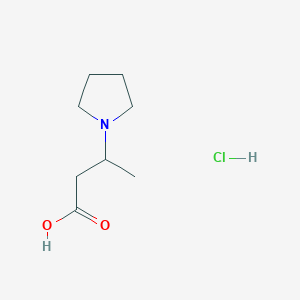
Pentan-3-ylhydrazine dihydrochloride
Vue d'ensemble
Description
Pentan-3-ylhydrazine dihydrochloride is a chemical compound with the molecular formula C5H16Cl2N2 and a molecular weight of 175.1 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(1-ethylpropyl)hydrazine dihydrochloride . The InChI code is 1S/C5H14N2.2ClH/c1-3-5(4-2)7-6;;/h5,7H,3-4,6H2,1-2H3;2*1H .Physical And Chemical Properties Analysis
Pentan-3-ylhydrazine dihydrochloride is a powder at room temperature . It has a molecular weight of 175.1 .Applications De Recherche Scientifique
Electrochemical DNA Biosensors
Pentan-3-ylhydrazine dihydrochloride analogs have been studied in the context of electrochemical DNA biosensors. These biosensors are utilized for screening chemical compounds that interact with DNA. Pentamidine and its analogs, such as 1,5-bis(4-amidinophenoxy)pentane isethionate and others, have been tested to determine their efficacy as DNA interacting compounds. This research helps in understanding the binding strength of these compounds with DNA, essential for developing effective chemotherapeutics (Szpakowska et al., 2006).
Ring Closure Reactions in Ligand Chemistry
In ligand chemistry, reactions involving pentan-3-ylhydrazine dihydrochloride derivatives have been explored for ring closure processes. For instance, the reaction of β-diketones with 6,6′-dihydrazino-2,2′-bipyridylnickel(II) diperchlorate leads to the formation of substituted derivatives of pyrazole. Such reactions are significant for creating polydentate ligands with specific properties (Lewis & Wainwright, 1978).
Pharmaceutical Compound Synthesis
Pentan-3-ylhydrazine dihydrochloride and its derivatives play a role in synthesizing pharmaceutical compounds. For example, compounds like 1-dimethylamino-2-phenyl-3-methyl-pentane HCl have been synthesized and studied for their analgesic-potentiating and diuretic effects. Such studies contribute to the development of new drugs with diverse therapeutic effects (Chen, 1956).
Synthesis of Novel Organic Compounds
Research involving pentan-3-ylhydrazine dihydrochloride includes the synthesis of novel organic compounds such as pyrazoles and isoxazoles. These synthetic processes often involve reactions with other organic molecules, resulting in the creation of new compounds with potential applications in various fields, including medicinal chemistry (Baeva & Gataullin, 2021).
Anticancer Activity Studies
The anticancer activity of pentan-3-ylhydrazine dihydrochloride derivatives has been a subject of research. Compounds synthesized using pentan-3-ylhydrazine dihydrochloride have been tested for their inhibitory effects on enzymes and cell growth in various cancer cell lines. This research is crucial for understanding and developing new anticancer agents (Channar et al., 2018).
Safety and Hazards
This compound is associated with some hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .
Propriétés
IUPAC Name |
pentan-3-ylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2.2ClH/c1-3-5(4-2)7-6;;/h5,7H,3-4,6H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SODDJJRARFWDPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentan-3-ylhydrazine dihydrochloride | |
CAS RN |
1211764-55-4 | |
| Record name | Pentan-3-ylhydrazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B1372071.png)
![Ethyl 2-cyano-3-{[4-(difluoromethoxy)phenyl]amino}prop-2-enoate](/img/structure/B1372073.png)
![tert-butyl N-{2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate](/img/structure/B1372074.png)

![2-[3-(Cyclooctylsulfamoyl)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1372076.png)



![Tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate](/img/structure/B1372083.png)


